3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate
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Overview
Description
3-Oxa-6-azabicyclo[311]heptan-1-yl 4-methylbenzenesulfonate is a bicyclic compound that features a unique structure combining an oxa-azabicyclo heptane core with a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, 3-oxa-6-azabicyclo[3.1.1]heptane, which can be synthesized through the reduction of spirocyclic oxetanyl nitriles . The core is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core or the sulfonate group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized bicyclic compounds.
Scientific Research Applications
3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bicyclic core can mimic the structure of other biologically active molecules, allowing it to bind to enzymes or receptors and modulate their activity. The sulfonate group can enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride: A similar compound with a hydrochloride group instead of the sulfonate group.
4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid: Another related compound with a benzoic acid group.
Uniqueness
3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate is unique due to its combination of a bicyclic core and a sulfonate group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO4S |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H15NO4S/c1-9-2-4-11(5-3-9)18(14,15)17-12-6-10(13-12)7-16-8-12/h2-5,10,13H,6-8H2,1H3 |
InChI Key |
OFAFFTDMKRAZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC23CC(N2)COC3 |
Origin of Product |
United States |
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